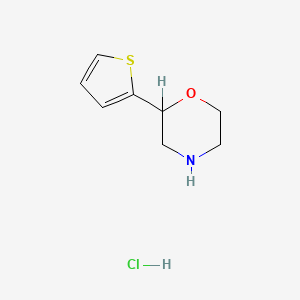
4-(2-aminopropyl)phenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminopropyl)phenol hydrobromide, also known as hydroxyamphetamine, is a derivative of amphetamines . It is an amphetamine metabolite with sympathomimetic effects . It is sometimes called alpha-methyltyramine .
Molecular Structure Analysis
The molecular formula of 4-(2-aminopropyl)phenol hydrobromide is C9H14BrNO . Its molecular weight is 232.12 g/mol . The InChI code is 1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H .Chemical Reactions Analysis
Phenols, including 4-(2-aminopropyl)phenol hydrobromide, don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 189-192°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroscience
4-(2-aminopropyl)phenol hydrobromide: is recognized for its role as a central nervous system stimulant. It’s used in neuroscience research to study the effects of sympathomimetic drugs on the brain and nervous system. This compound can help in understanding the neural mechanisms of stimulants and their therapeutic potential for neurological disorders .
Pharmacology
In pharmacology, this compound is utilized as a mydriatic agent for diagnostic purposes. It’s particularly used in eye drops to dilate the pupil, allowing for examination of the eye’s interior. This application is crucial in diagnosing conditions like Horner’s syndrome, where pupil response is a key diagnostic indicator .
Biochemistry
4-(2-aminopropyl)phenol hydrobromide: serves as an important intermediate in biochemical research. It’s used in the synthesis of various biochemical compounds and can be employed to study enzyme-catalyzed reactions, especially those involving monoamine oxidases which are pivotal in neurotransmitter metabolism .
Materials Science
In materials science, this compound’s derivatives are explored for their potential use in creating new materials. Its phenolic structure makes it a candidate for polymer synthesis, which could lead to the development of new plastics or resins with unique properties for industrial applications .
Environmental Science
Environmental scientists use 4-(2-aminopropyl)phenol hydrobromide to study the environmental impact of phenolic compounds. Its behavior in ecosystems, especially water systems, and its effects on marine life are areas of active research. This research is vital for developing strategies to mitigate the environmental risks posed by phenolic pollutants .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it’s used as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Wirkmechanismus
Target of Action
4-(2-Aminopropyl)phenol hydrobromide, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions .
Biochemical Pathways
The release of norepinephrine triggered by 4-(2-Aminopropyl)phenol hydrobromide affects various biochemical pathways. Norepinephrine binds to adrenergic receptors, leading to a cascade of reactions that result in the physiological effects associated with the sympathetic nervous system .
Pharmacokinetics
The compound is intended for local use only, specifically as ophthalmic (eye) drops .
Result of Action
The primary result of the action of 4-(2-Aminopropyl)phenol hydrobromide is mydriasis , or dilation of the pupil . This is useful for diagnostic purposes, such as in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .
Action Environment
The action, efficacy, and stability of 4-(2-Aminopropyl)phenol hydrobromide can be influenced by various environmental factors. As it is intended for local use only, these factors are primarily related to the conditions of the eye and surrounding tissues .
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)phenol hydrobromide involves the reaction of 4-hydroxyphenethylamine with hydrobromic acid.", "Starting Materials": [ "4-hydroxyphenethylamine", "Hydrobromic acid" ], "Reaction": [ "Add 4-hydroxyphenethylamine to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4-(2-aminopropyl)phenol hydrobromide" ] } | |
CAS-Nummer |
306-21-8 |
Produktname |
4-(2-aminopropyl)phenol hydrobromide |
Molekularformel |
C9H14BrNO |
Molekulargewicht |
232.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




